3-Chloro-6-(methylsulfonyl)pyridazine
Overview
Description
3-Chloro-6-(methylsulfonyl)pyridazine is a chemical compound with the linear formula C5H5ClN2O2S . It has a molecular weight of 192.625 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(methylsulfonyl)pyridazine is represented by the linear formula C5H5ClN2O2S . The exact 3D structure is not provided in the search results.Scientific Research Applications
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Phosphorylation of the Pyridazine Ring
- Field : Organic Chemistry
- Application : 3-Chloro-6-(methylsulfonyl)pyridazine is used in the synthesis of 3-chloro-6-phosphonylpyridazines .
- Method : The process involves the reaction of 3-bromo-6-chloropyridazine with trialkyl phosphites in the presence of boron trifluoride .
- Results : This method results in the synthesis of 3-chloro-6-phosphonylpyridazines .
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Biologically Active Pyridazines and Pyridazinone Derivatives
- Field : Bioorganic Chemistry
- Application : Pyridazine derivatives, including 3-Chloro-6-(methylsulfonyl)pyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry .
- Method : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results : Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
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Anticholinesterase Inhibitors
- Field : Neuropharmacology
- Application : Certain derivatives of 3-Chloro-6-(methylsulfonyl)pyridazine have been tested for acetylcholinesterase inhibitor activity .
- Method : The method involves the synthesis of 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines .
- Results : Among these compounds, 3-[2-(1-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectivity for inhibition towards human acetylcholinesterase than the reference drug Tacrine .
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Molecular Recognition and Drug Discovery
- Field : Medicinal Chemistry
- Application : The pyridazine ring, such as in 3-Chloro-6-(methylsulfonyl)pyridazine, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
- Method : These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
- Results : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-methylsulfonylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGCLPAHGFCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291247 | |
Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(methylsulfonyl)pyridazine | |
CAS RN |
7145-62-2 | |
Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7145-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7145-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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